Cas no 97480-60-9 (3,5-Dimethylphenylthiourea)

3,5-Dimethylphenylthiourea is a thiourea derivative characterized by the presence of two methyl groups at the 3- and 5-positions of the phenyl ring. This structural modification enhances its stability and reactivity, making it a valuable intermediate in organic synthesis. The compound is particularly useful in the preparation of heterocyclic compounds and as a ligand in coordination chemistry. Its electron-donating methyl groups improve solubility in organic solvents, facilitating its use in various reaction conditions. Additionally, 3,5-Dimethylphenylthiourea exhibits potential applications in agrochemical and pharmaceutical research due to its ability to act as a building block for biologically active molecules. Careful handling is advised due to its thiourea-related toxicity.
3,5-Dimethylphenylthiourea structure
3,5-Dimethylphenylthiourea structure
Product Name:3,5-Dimethylphenylthiourea
CAS No:97480-60-9
MF:C9H12N2S
MW:180.269980430603
MDL:MFCD00041173
CID:91140
PubChem ID:736215
Update Time:2025-05-19

3,5-Dimethylphenylthiourea Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethylphenylthiourea
    • (3,5-dimethylphenyl)thiourea
    • (3,5-Dimethyl-phenyl)-thiourea
    • 1-(3,5-Dimethylphenyl)-2-thiourea
    • N-(3,5-Dimethylphenyl)thiourea (ACI)
    • Thiourea, (3,5-dimethylphenyl)- (9CI)
    • NSC 637006
    • NSC-637006
    • MLS000375347
    • Thiourea,N-(3,5-dimethylphenyl)-
    • DTXSID50352965
    • MFCD00041173
    • DB-018489
    • XOAYHDJRYDSPJZ-UHFFFAOYSA-N
    • PS-3802
    • 97480-60-9
    • N-(3,5-dimethylphenyl) thiourea
    • AKOS000113773
    • EN300-06796
    • SCHEMBL1881297
    • (3,5-Dimethylphenyl)thiourea, 97%
    • SMR000254600
    • Z56933788
    • CHEMBL1334754
    • F87469
    • STL353617
    • SCHEMBL10785142
    • HMS2566B13
    • BBL023764
    • NSC637006
    • 1-(3,5-dimethylphenyl)thiourea
    • NCI60_012270
    • N-(3,5-Dimethylphenyl)thiourea
    • CS-0204599
    • MDL: MFCD00041173
    • Inchi: 1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12)
    • InChI Key: XOAYHDJRYDSPJZ-UHFFFAOYSA-N
    • SMILES: S=C(NC1C=C(C)C=C(C)C=1)N
    • BRN: 3540063

Computed Properties

  • Exact Mass: 180.07200
  • Monoisotopic Mass: 180.072
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 70.1A^2

Experimental Properties

  • Color/Form: White or light brown solid
  • Density: 1.2
  • Melting Point: 168-172 °C (lit.)
  • Boiling Point: 293.9°C at 760 mmHg
  • Flash Point: 131.5°C
  • Refractive Index: 1.674
  • PSA: 70.14000
  • LogP: 2.73220
  • Solubility: Insoluble in water

3,5-Dimethylphenylthiourea Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:2811
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xn T
  • Safety Term:6.1
  • Packing Group:II
  • Risk Phrases:R25
  • HazardClass:6.1
  • PackingGroup:II
  • Storage Condition:Store at room temperature

3,5-Dimethylphenylthiourea Customs Data

  • HS CODE:2930909090
  • Customs Data:

    China Customs Code:

    2930909090

    Overview:

    2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

3,5-Dimethylphenylthiourea Pricemore >>

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3,5-Dimethylphenylthiourea Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
Reference
Preparation of coumarin thiazolyl derivatives and methods of use in treating hyperproliferative diseases
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Water
Reference
Multicomponent one-pot synthesis of substituted 4H-pyrimido[2,1-b][1,3]benzothiazole curcumin derivatives and their antimicrobial evaluation
Agarwal, Shikha; Agarwal, Dinesh Kr.; Gandhi, Divyani; Goyal, Kshamta; Goyal, Pradeep, Letters in Organic Chemistry, 2018, 15(10), 863-869

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux; reflux → rt
1.2 4 h, reflux
Reference
Synthesis and in vitro antimicrobial evaluation of benzothiazole incorporated thiazolidin-4-ones derivatives
Agarwal, Shikha; Agarwal, Dinesh Kumar; Gautam, Naveen; Agarwal, Kshamta; Gautam, Dinesh Chandra, Journal of the Korean Chemical Society, 2014, 58(1), 33-38

Production Method 4

Reaction Conditions
1.1 Reagents: Benzoyl chloride Solvents: Acetone
Reference
New antiarrhythmic agents. Piperazine guanidine derivatives
Pascal, Jean Claude; Pinhas, Henri; Laure, Francette; Dumez, Daniele; Poizot, Alain, European Journal of Medicinal Chemistry, 1990, 25(1), 81-5

Production Method 5

Reaction Conditions
Reference
Azolopyrimidinones
, Federal Republic of Germany, , ,

Production Method 6

Reaction Conditions
Reference
Synthesis and biological evaluation of alkyl, alkoxy, alkylthio, or amino-substituted 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones
Inoue, Hirozumi; Konda, Mikihiko; Hashiyama, Tomiki; Otsuka, Hisao; Watanabe, Akishige; et al, Chemical & Pharmaceutical Bulletin, 1997, 45(6), 1008-1026

Production Method 7

Reaction Conditions
Reference
Thiazolyl(and triazoyl)aminopropenenitriles
, Australia, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  15 min, rt
1.2 rt; 15 h, 96 °C; 96 °C → 25 °C; overnight, 20 - 25 °C
Reference
A process for the preparation of the compound N-(3,5-dimethylphenyl)-N'-(2-trifluoromethylphenyl) guanidine
, Argentina, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Improved procedures for the preparation of cycloalkyl-, and arylalkyl-, and arylthioureas
Rasmussen, C. R.; Villani, F. J. Jr.; Weaner, L. E.; Reynolds, B. E.; Hood, A. R.; et al, Synthesis, 1988, (6), 456-9

Production Method 10

Reaction Conditions
1.1 Solvents: 1,4-Dioxane ,  Water ;  1 - 2 h, rt
1.2 Reagents: Potassium carbonate ;  30 min, rt
1.3 Reagents: Ammonia Solvents: Water ;  50 °C
Reference
Synthesis of combinatorial libraries of 3-substituted 2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocines and their 4-oxo analogs in the Biginelli reaction
Kovalenko, S. S.; Zaremba, O. V.; Borisova, T. A.; Nikitchenko, V. M.; Kovalenko, S. M.; et al, Zhurnal Organichnoi ta Farmatsevtichnoi Khimii, 2008, 6(4), 38-45

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  2 h, rt
Reference
Coumarin derivatives and methods of use in treating cystic fibrosis, chronic obstructive pulmonary disease, and misfolded protein disorders
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 100 °C
Reference
4-Pyridylanilinothiazoles That Selectively Target von Hippel-Lindau Deficient Renal Cell Carcinoma Cells by Inducing Autophagic Cell Death
Hay, Michael P.; Turcotte, Sandra; Flanagan, Jack U.; Bonnet, Muriel; Chan, Denise A.; et al, Journal of Medicinal Chemistry, 2010, 53(2), 787-797

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  16 h, 100 °C
Reference
Preparation of pyridinyl-substituted 1,3-thiazol-2-amine derivatives useful for the treatment of cancer
, World Intellectual Property Organization, , ,

Production Method 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 85 °C
Reference
Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds
Grytsai, Oleksandr; Valiashko, Oksana; Penco-Campillo, Manon; Dufies, Maeva; Hagege, Anais; et al, Bioorganic Chemistry, 2020, 104,

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 - 40 min, reflux; cooled
1.2 4 - 5 h, reflux
Reference
Design, Synthesis and Antimicrobial Study of Novel 1-(1,3-benzothiazol-2-yl)-3-chloro-4H-spiro[azetidine-2,3'-indole]-2',4(1'H)-diones Through Ketene-imine Cycloaddition Reaction
Gandhi, Divyani; Sethiya, Ayushi; Agarwal, Dinesh Kr.; Prajapat, Prakash; Agarwal, Shikha, Letters in Organic Chemistry, 2020, 17(2), 141-148

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  30 min, reflux; reflux → rt
1.2 4 h, reflux
Reference
Synthesis, characterization and evaluation of antimicrobial activity of novel hybrid moietiesbenzothiazoles and azetidinones
Agarwal, Shikha; Agarwal, Dinesh K.; Garg, Ankita, Chemistry & Biology Interface, 2016, 6(2), 99-108

Production Method 17

Reaction Conditions
Reference
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, World Intellectual Property Organization, , ,

Production Method 18

Reaction Conditions
Reference
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3,5-Dimethylphenylthiourea Raw materials

3,5-Dimethylphenylthiourea Preparation Products

3,5-Dimethylphenylthiourea Suppliers

Amadis Chemical Company Limited
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(CAS:97480-60-9)3,5-Dimethylphenylthiourea
Order Number:A915369
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:55
Price ($):382.0
Email:sales@amadischem.com

Additional information on 3,5-Dimethylphenylthiourea

Recent Advances in the Study of 3,5-Dimethylphenylthiourea (CAS: 97480-60-9) in Chemical Biology and Pharmaceutical Research

3,5-Dimethylphenylthiourea (CAS: 97480-60-9) is a thiourea derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery, agrochemical development, and material science. This compound, characterized by its thiourea functional group flanked by two methyl groups at the 3 and 5 positions of the phenyl ring, exhibits unique chemical properties that make it a valuable scaffold for designing bioactive molecules. Recent studies have explored its potential as a precursor for synthesizing novel therapeutic agents, particularly in the context of antimicrobial and anticancer drug development.

One of the key areas of interest in recent research has been the role of 3,5-Dimethylphenylthiourea in modulating enzyme activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory effects against bacterial enzymes such as urease, which is a critical target for combating Helicobacter pylori infections. The study highlighted the compound's ability to form stable hydrogen bonds with the active site of the enzyme, thereby disrupting its catalytic function. These findings suggest that 3,5-Dimethylphenylthiourea derivatives could serve as promising candidates for developing new antibiotics with reduced resistance profiles.

In addition to its antimicrobial potential, 3,5-Dimethylphenylthiourea has also been investigated for its anticancer properties. A recent preprint on bioRxiv reported that certain thiourea derivatives, including those based on 3,5-Dimethylphenylthiourea, exhibit selective cytotoxicity against cancer cell lines by inducing apoptosis through the mitochondrial pathway. The study utilized molecular docking simulations to elucidate the interaction between these derivatives and key apoptotic proteins, providing a mechanistic basis for their observed bioactivity. These results underscore the compound's potential as a scaffold for designing targeted cancer therapies.

Beyond its biological applications, 3,5-Dimethylphenylthiourea has also found use in material science. A 2024 study in ACS Applied Materials & Interfaces explored its role as a ligand for stabilizing metal-organic frameworks (MOFs). The researchers found that the compound's thiourea moiety facilitates strong coordination with metal ions, leading to the formation of MOFs with enhanced thermal stability and porosity. These materials show promise for applications in gas storage, catalysis, and drug delivery systems, further expanding the utility of 3,5-Dimethylphenylthiourea in interdisciplinary research.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of 3,5-Dimethylphenylthiourea derivatives for clinical applications. Recent computational studies have focused on improving the bioavailability and metabolic stability of these compounds through structural modifications. For instance, a 2023 paper in European Journal of Medicinal Chemistry proposed the introduction of hydrophilic groups to the thiourea scaffold to enhance solubility without compromising its bioactivity. Such efforts highlight the ongoing innovation in leveraging this compound for therapeutic purposes.

In conclusion, 3,5-Dimethylphenylthiourea (CAS: 97480-60-9) continues to be a focal point in chemical biology and pharmaceutical research, with recent studies uncovering its potential in antimicrobial and anticancer drug development, as well as material science applications. Future research directions may include further exploration of its structure-activity relationships, optimization of its pharmacokinetic properties, and expansion of its utility in emerging fields such as nanotechnology and green chemistry. As the scientific community delves deeper into the capabilities of this versatile compound, it is poised to make significant contributions to both fundamental science and applied technologies.

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Amadis Chemical Company Limited
(CAS:97480-60-9)3,5-Dimethylphenylthiourea
A915369
Purity:99%
Quantity:25g
Price ($):382.0
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